molecular formula C5H10O2S B1147743 Methyl 3-(methyl-d3-thio)propionate CAS No. 710354-48-6

Methyl 3-(methyl-d3-thio)propionate

Cat. No.: B1147743
CAS No.: 710354-48-6
M. Wt: 137.22 g/mol
InChI Key: DMMJVMYCBULSIS-BMSJAHLVSA-N
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Description

Methyl 3-(methyl-d3-thio)propionate is a sulfur-containing organic compound with the molecular formula C5H10O2S. It is a derivative of methyl 3-(methylthio)propionate, where the methyl group is replaced with a deuterium-labeled methyl group. This compound is known for its presence in the flavor profile of certain fruits, such as pineapple, muskmelon, and strawberries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methyl-d3-thio)propionate typically involves the reaction of methyl 3-mercaptopropionate with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, amines, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted propionates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methyl-d3-thio)propionate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds. It is also used in studies involving isotopic labeling to trace reaction pathways and mechanisms.

    Biology: Employed in metabolic studies to understand the role of sulfur-containing compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the flavor and fragrance industry due to its presence in the flavor profile of certain fruits. It is also used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(methyl-d3-thio)propionate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing biochemical pathways and physiological processes. The deuterium labeling allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Comparison with Similar Compounds

    Methyl 3-(methylthio)propionate: The non-deuterated analog of Methyl 3-(methyl-d3-thio)propionate.

    Ethyl 3-(methylthio)propionate: An ethyl ester analog with similar chemical properties.

    Methyl 3-mercaptopropionate: A thiol analog that can be used as a precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This labeling allows researchers to trace the compound’s metabolic pathways and reaction mechanisms with high precision, providing insights that are not possible with non-labeled analogs.

Properties

CAS No.

710354-48-6

Molecular Formula

C5H10O2S

Molecular Weight

137.22 g/mol

IUPAC Name

methyl 3-(trideuteriomethylsulfanyl)propanoate

InChI

InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3/i2D3

InChI Key

DMMJVMYCBULSIS-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])SCCC(=O)OC

Canonical SMILES

COC(=O)CCSC

Purity

95% min.

Synonyms

Methyl 3-(methyl-d3-thio)propionate

Origin of Product

United States

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